Intermediate for Kynurenine-3-Monooxygenase (KMO) -Targeted Drug Discovery
The compound is a proven synthetic building block for generating 4-oxobutanoic acid-based KMO inhibitors, as described in patent literature for treating neurodegenerative disorders [1]. Its specific chloro-methoxy substitution pattern is essential for the subsequent structure-activity relationship (SAR) studies aiming to optimize neuroprotective efficacy.
